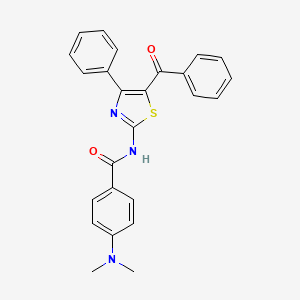

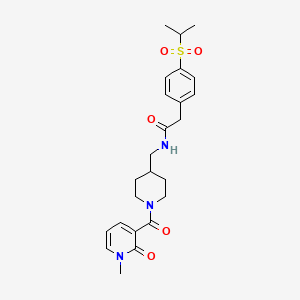

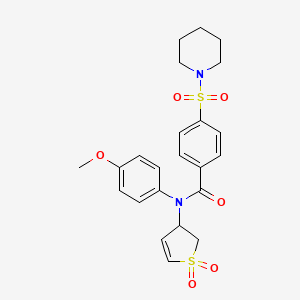

![molecular formula C14H17N5O2 B2510038 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-19-3](/img/structure/B2510038.png)

3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is an amphoteric in nature i.e. it shows both acidic and basic properties .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Unnatural Base Pairs for Synthetic Biology

In synthetic biology, the development of unnatural base pairs beyond standard Watson-Crick base pairs is of significant interest. Research efforts have demonstrated the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. Imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, related to the queried compound, have been developed as part of these efforts. These compounds, recognized as ring-expanded purines, satisfy criteria for shape complementarity and enhanced stacking ability, indicating their potential in expanding the genetic alphabet (Saito-Tarashima & Minakawa, 2018).

Ionic Liquids in Chemical Modification of Cellulose

Ionic liquids, some of which may structurally resemble the queried compound, have been applied as solvents for cellulose and in its chemical modification. These ionic liquids, including imidazolium-based ones, facilitate homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. This application highlights the role of such compounds in green chemistry and the development of new materials (Heinze et al., 2008).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of various compounds, including those with structures related to imidazo-purines, has been studied using ABTS/PP decolorization assays. These studies contribute to understanding the reaction pathways and the specificity of antioxidant actions, offering insights into their potential applications in health and disease prevention (Ilyasov et al., 2020).

Medicinal Chemistry: Therapeutic Versatility of Hydantoin Derivatives

Hydantoin derivatives, chemically related to the queried compound, exhibit a range of biological and pharmacological activities, making them significant in medicinal chemistry. These activities include therapeutic and agrochemical applications, highlighting the compound's versatility and potential in developing new treatments and healthcare products (Shaikh et al., 2023).

Corrosion Inhibition

Imidazoline and its derivatives, which share a heterocyclic core with the queried compound, are known for their effectiveness as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring and a long hydrocarbon chain, allows for strong adsorption onto metal surfaces, indicating their importance in industrial applications (Sriplai & Sombatmankhong, 2023).

Mécanisme D'action

Target of Action

Imidazole derivatives have been found to interact with a variety of biological targets. For instance, some imidazole derivatives have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may interfere with pathways essential for the bacterium’s survival .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Generally, imidazole is a small, polar molecule that is highly soluble in water and other polar solvents .

Result of Action

The molecular and cellular effects of imidazole derivatives can vary depending on their specific targets and mode of action. For instance, imidazole derivatives with anti-tubercular activity may lead to the death of Mycobacterium tuberculosis cells .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the solubility and stability of imidazole derivatives can be affected by the pH of the environment .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, it interacts with nucleic acids, influencing gene expression and cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It impacts cell signaling pathways, particularly those involving kinases and phosphatases, which regulate various cellular processes. The compound also affects gene expression by binding to DNA and RNA, altering transcription and translation processes. Furthermore, it influences cellular metabolism by interacting with metabolic enzymes, thereby modulating the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in cell signaling. The compound also interacts with transcription factors, influencing gene expression by either promoting or repressing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic effects have been observed at very high doses, including cellular damage and apoptosis. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For instance, it binds to albumin in the bloodstream, facilitating its transport to different tissues. The compound can also interact with cell membrane transporters, influencing its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is often found in the nucleus, where it interacts with DNA and transcription factors to influence gene expression. It can also localize to the mitochondria, affecting metabolic processes and energy production. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .

Propriétés

IUPAC Name |

6-ethyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-5-7-18-12(20)10-11(16(4)14(18)21)15-13-17(6-2)9(3)8-19(10)13/h5,8H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYSAFCRMCQBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

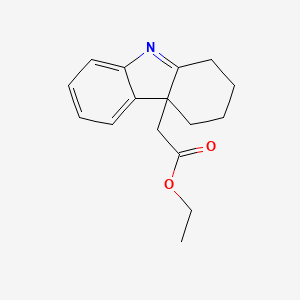

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)

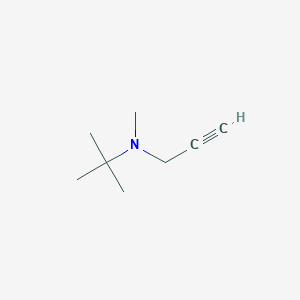

![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

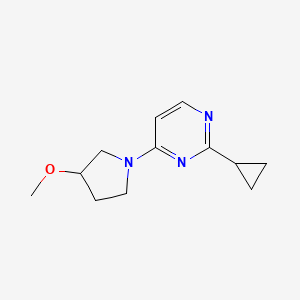

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)